1-Bromo-2-methylheptane
Overview
Description
1-Bromo-2-methylheptane is an organic compound classified as an alkyl halide. Its molecular formula is C8H17Br, and it consists of a heptane backbone with a bromine atom attached to the first carbon and a methyl group attached to the second carbon. This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylheptane can be synthesized through the bromination of 2-methylheptane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 2-methylheptane, forming a carbon radical. This carbon radical then reacts with another bromine molecule to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3). The major products depend on the nucleophile used.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 2-methyl-1-heptene.
Reduction Reactions: The compound can be reduced to 2-methylheptane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 2-methylheptanol, 2-methylheptanenitrile, or 2-methylheptanamine.
Elimination: 2-Methyl-1-heptene.
Reduction: 2-Methylheptane.
Scientific Research Applications
1-Bromo-2-methylheptane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and medicinal compounds.
Material Science: It is utilized in the preparation of specialized polymers and materials with unique properties.
Chemical Engineering:
Mechanism of Action
The mechanism of action of 1-Bromo-2-methylheptane in chemical reactions involves the formation of a carbon-bromine bond, which is susceptible to nucleophilic attack. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton from a carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of hydrogen bromide (HBr).
Comparison with Similar Compounds
1-Bromoheptane: Similar structure but lacks the methyl group on the second carbon.
2-Bromo-2-methylheptane: The bromine atom is attached to the second carbon instead of the first.
1-Chloro-2-methylheptane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-Bromo-2-methylheptane is unique due to the specific positioning of the bromine atom and the methyl group, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it more reactive in nucleophilic substitution and elimination reactions compared to its chloro analogs.
Properties
IUPAC Name |
1-bromo-2-methylheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-4-5-6-8(2)7-9/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVAPJKLVSMYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560924 | |
Record name | 1-Bromo-2-methylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72279-59-5 | |
Record name | 1-Bromo-2-methylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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